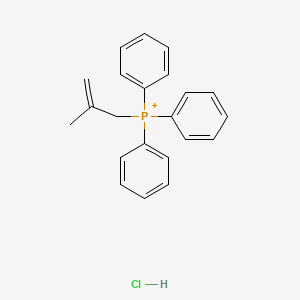
(2-Methylallyl)-triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylallyl)-triphenylphosphonium chloride is an organophosphorus compound that features a triphenylphosphonium cation and a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylallyl)-triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as 2-methylallyl chloride. The reaction is usually carried out in an organic solvent like benzene or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+CH2=C(CH3)CH2Cl→Ph3P+CH2=C(CH3)CH2Cl−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylallyl)-triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while substitution reactions can produce a variety of phosphonium salts with different anions.
Scientific Research Applications
(2-Methylallyl)-triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing into the potential use of phosphonium salts in anticancer therapies, as they can target mitochondria in cancer cells.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (2-Methylallyl)-triphenylphosphonium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. In biological systems, the cation can interact with mitochondrial membranes, leading to changes in membrane potential and affecting cellular respiration. In chemical reactions, the phosphonium cation can act as a nucleophile or electrophile, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium chloride: Similar in structure but lacks the 2-methylallyl group.
(2-Methylallyl)-triphenylphosphonium bromide: Similar but with a bromide anion instead of chloride.
(2-Methylallyl)-tributylphosphonium chloride: Similar but with tributyl groups instead of triphenyl.
Uniqueness
(2-Methylallyl)-triphenylphosphonium chloride is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C22H23ClP+ |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-methylprop-2-enyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1; |
InChI Key |
JDFGGWZVSCEWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















